Quinoline, 6-hexyl-4-nitro-, 1-oxide
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Overview
Description
Quinoline, 6-hexyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C15H18N2O3 It is a derivative of quinoline, characterized by the presence of a hexyl group at the 6th position, a nitro group at the 4th position, and an oxide group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-hexyl-4-nitro-, 1-oxide, can be achieved through various methods. One common approach involves the cyclization of 2-nitrobenzaldehydes via cathodic reduction of the nitro moiety followed by intramolecular cyclization . Another method includes the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-hexyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and aryl/alkyl/heteroaryl thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 6-hexyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-hexyl-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can also participate in nucleophilic and electrophilic substitution reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar structure but lacks the hexyl group at the 6th position.
Quinoline, 6-hexyl-, 1-oxide: Similar structure but lacks the nitro group at the 4th position.
Uniqueness
Quinoline, 6-hexyl-4-nitro-, 1-oxide is unique due to the presence of both the hexyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23484-03-9 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
6-hexyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-4-5-6-12-7-8-14-13(11-12)15(17(19)20)9-10-16(14)18/h7-11H,2-6H2,1H3 |
InChI Key |
ISUKJKZJYWDRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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